Emmotin D
Description
Structure
3D Structure
Properties
CAS No. |
53915-47-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
11-hydroxy-10-(2-hydroxypropan-2-yl)-7-methyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-5-8-11-9(7)6-10(15(2,3)18)12(16)13(11)19-14(8)17/h4-6,16,18H,1-3H3 |
InChI Key |
NRYQRYXWSGRVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C3C2=C(C=C1)C(=O)O3)O)C(C)(C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of Emmotin D
The study of natural products often begins with identifying the biological sources where these compounds are synthesized. Emmotin D, like other emmotin-type sesquiterpenoids, is found in certain plant genera.
Botanical Sources and Ethnobotanical Significance
Sesquiterpenoids, including those of the emmotin type, are a significant class of secondary metabolites found in various plants. These compounds often contribute to the plant's defense mechanisms or play roles in ecological interactions.
The genus Dendrobium, a large and diverse group of orchids, is known to produce a wide variety of sesquiterpenoids nih.govresearchgate.net. Among the different types of sesquiterpenoids isolated from Dendrobium, the emmotin-type has been identified nih.govresearchgate.net. Dendrobium species have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine, where they are valued for their tonic properties researchgate.netfrontiersin.org. While the specific ethnobotanical significance directly attributed to this compound from Dendrobium requires further detailed study, the presence of emmotin-type sesquiterpenoids within this medicinally important genus highlights a potential area of interest nih.govresearchgate.net. More than 100 sesquiterpenoids have been isolated from the roots and stems of Dendrobium, categorized into various types including emmotin-type nih.govresearchgate.net.
Beyond the Dendrobium genus, this compound and related compounds have been reported in other plant sources. Notably, Emmotum nitens, a tree species native to Brazil and Bolivia, has been identified as a source of emmotin-type compounds, including Emmotin A nih.govkew.orgtheferns.info. Emmotum nitens belongs to the family Metteniusaceae and is found primarily in the seasonally dry tropical biome kew.orgtheferns.info. While information specifically on this compound's ethnobotanical uses from Emmotum nitens is limited in the provided context, the plant itself is sometimes harvested from the wild for local use of its wood theferns.info. The occurrence of emmotin-type sesquiterpenoids in Emmotum nitens suggests that this genus is a relevant source for these natural products nih.gov.
Strategies for Extraction from Biological Matrices
Extracting chemical compounds from plant material involves separating the target substances from the complex biological matrix. The choice of extraction strategy is crucial and often depends on the nature of the compound and the plant material. General methods for plant extraction include classical techniques such as maceration, percolation, decoction, and Soxhlet extraction, as well as more modern approaches like ultrasonication and supercritical fluid extraction cabidigitallibrary.orgorganomation.comadenuniv.compure5extraction.com.
The polarity of the target compound influences the selection of the solvent used for extraction adenuniv.com. For instance, nonpolar solvents like hexane (B92381) or ether are typically used to dissolve nonpolar molecules such as terpenoids, while polar solvents like methanol (B129727), ethanol (B145695), and water are suitable for extracting polar compounds adenuniv.com. The physical state of the plant material (fresh or dried) and the specific plant part used (leaves, stems, roots, etc.) also impact the extraction efficiency adenuniv.com. Applying gentle heat during processes like digestion can enhance the extraction of soluble constituents adenuniv.com. Microwave-assisted extraction (MAE) is another technique that can speed up the process and is effective for extracting thermally sensitive compounds organomation.compure5extraction.com.
While specific details regarding the optimized extraction protocols solely for this compound are not extensively detailed in the provided search results, the general principles of plant extraction, involving solvent selection based on polarity and consideration of the plant matrix, are applicable adenuniv.com.
Chromatographic Methods for Isolation and Purification
Following extraction, chromatographic methods are essential for isolating and purifying specific compounds like this compound from the crude extract, which contains a mixture of various plant metabolites. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, isolation, and purification of compounds from complex biological samples iipseries.orgresearchgate.net. It is particularly well-suited for analyzing compounds like alkaloids, flavonoids, and polyphenols, which are commonly found in medicinal plants iipseries.org. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, driven by a pressure pump iipseries.org.
HPLC can be used in analytical, semi-preparative, and preparative scales, depending on the amount of compound to be isolated iipseries.orgthermofisher.com. Analytical HPLC is typically used for identification and quantification, while semi-preparative and preparative HPLC are employed for isolating larger quantities of purified compounds iipseries.orgthermofisher.com. The process involves injecting the sample onto an HPLC column packed with stationary phase particles, followed by elution with a suitable mobile phase iipseries.org. A detector monitors the eluent, and fractions containing the target compound are collected iipseries.orgwaters.com. The choice of column and mobile phase is critical for achieving effective separation iipseries.org. While direct applications of HPLC specifically for the isolation and purification of this compound are not explicitly detailed in the provided snippets, HPLC is a standard and effective method for purifying sesquiterpenoids from plant extracts iipseries.org.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a sample researchgate.netphcogj.com. It couples the separation capabilities of gas chromatography with the identification power of mass spectrometry phcogj.com. GC-MS is particularly useful for analyzing essential oils and terpenoids iipseries.org.
In GC-MS, the sample is vaporized and carried through a chromatographic column by an inert carrier gas phcogj.com. Compounds separate based on their boiling points and interaction with the stationary phase within the column. As compounds elute from the GC column, they enter the mass spectrometer, which fragments the molecules and detects the mass-to-charge ratio of these fragments phcogj.com. The resulting mass spectrum serves as a fingerprint for identifying the compound by comparing it to spectral libraries shimadzu.com.
GC-MS has been used in the analysis of plant extracts to identify various phytochemicals, including terpenoids phcogj.com. While specific studies detailing the GC-MS analysis solely of this compound are not provided, GC-MS is a suitable technique for the analysis and identification of sesquiterpenoids like this compound within complex plant extracts iipseries.orgphcogj.com. For instance, GC-MS analysis has been used to identify other emmotin-type compounds, such as emmotin H, in plant essential oils ksu.edu.sa222.29.81.
Other Chromatographic Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)
Column chromatography and thin-layer chromatography (TLC) are fundamental techniques widely applied in the isolation and purification of natural products, including this compound. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation.
In the isolation of compounds from Icacina trichantha, following initial extraction with solvents like hexane and methanol and subsequent partitioning with ethyl acetate (B1210297), the resulting ethyl acetate fraction has been subjected to column chromatography. ijghc.com Column chromatography, in this context, involves packing a stationary phase (commonly silica (B1680970) gel) into a vertical glass column. researchgate.netnih.gov The crude extract or fraction is loaded onto the top of the column, and a mobile phase (solvent or mixture of solvents) is passed through it. researchgate.netnih.gov Compounds in the mixture travel down the column at different rates depending on their interaction with the stationary phase and the mobile phase, leading to their separation into distinct bands. researchgate.netnih.gov Fractions, or portions of the eluent, are collected as they exit the column. researchgate.netnih.gov
Thin-layer chromatography (TLC) is often used in conjunction with column chromatography during the isolation process. researchgate.netresearchgate.net TLC is a rapid and cost-effective technique performed on a plate coated with a thin layer of stationary phase, such as silica gel. plantaedb.comresearchgate.net Small spots of the collected fractions from column chromatography are applied to the TLC plate. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase, which ascends the plate by capillary action. plantaedb.com As the solvent front moves, the compounds in the spots migrate at different rates, resulting in separated spots. plantaedb.com
TLC serves several crucial roles in the isolation process:
Monitoring Column Chromatography Fractions: By analyzing small samples from the collected fractions using TLC, researchers can determine which fractions contain the target compound (this compound) and which fractions contain mixtures or impurities. researchgate.net Fractions showing similar spot patterns on the TLC plate are typically combined. researchgate.net
Assessing Purity: TLC can be used to assess the purity of isolated fractions or the final purified compound. A single, well-defined spot on a TLC plate in an appropriate solvent system is indicative of a relatively pure compound. plantaedb.com
Selecting Mobile Phases: TLC can be used on a small scale to test different solvent systems to find the optimal mobile phase for separation before performing larger-scale column chromatography. nih.govresearchgate.net
While specific detailed data tables solely focused on the yield or purity of this compound obtained through these chromatographic techniques from the cited sources are not explicitly provided in the search results, the methodology described in the isolation from Icacina trichantha highlights the integral role of column and thin-layer chromatography in the process of separating this compound from other plant metabolites. ijghc.com The sequential application of extraction, partitioning, column chromatography for bulk separation, and TLC for monitoring and preliminary purity assessment is a standard approach in natural product isolation.
Biosynthesis and Biogenetic Pathways of Emmotin D
Proposed Acetate-Mevalonate Pathway Contribution to Sesquiterpenoid Core
Sesquiterpenoids are C15 isoprenoids, meaning they are derived from three five-carbon isoprene (B109036) units. The primary pathway for the biosynthesis of these isoprene units in eukaryotes and some bacteria is the mevalonate (B85504) pathway, also known as the HMG-CoA reductase pathway wikipedia.org. This pathway initiates with acetyl-CoA, which is derived from acetate (B1210297) researchgate.netplos.org.
The mevalonate pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is subsequently reduced to mevalonate, a key intermediate of this pathway wikipedia.orgnih.gov. Mevalonate undergoes phosphorylation and decarboxylation steps to produce the activated isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) wikipedia.org. These five-carbon units are the building blocks for all isoprenoids, including the sesquiterpenoid core of Emmotin D.
While the mevalonate pathway is the well-established route for sesquiterpenoid biosynthesis in many organisms, plants also possess an alternative pathway located in plastids, the methylerythritol phosphate (B84403) (MEP) pathway, for the biosynthesis of IPP and DMAPP, which primarily supplies precursors for higher terpenoids like diterpenes and carotenoids wikipedia.org. However, the sesquiterpenoid structure of this compound strongly suggests a dominant contribution from the cytosolic mevalonate pathway for the formation of its C15 backbone.
Key Enzymatic Steps and Intermediates in this compound Formation
The formation of the sesquiterpenoid core from IPP and DMAPP involves the action of prenyltransferases. Specifically, the condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), a C10 precursor. A further condensation of GPP with another molecule of IPP produces farnesyl pyrophosphate (FPP), the C15 precursor to sesquiterpenoids wikipedia.org.
FPP is a crucial branch point in isoprenoid biosynthesis. The cyclization of FPP, catalyzed by specific sesquiterpene synthases, leads to the formation of various sesquiterpene skeletons. The specific sesquiterpene synthase involved dictates the initial cyclic structure. Following cyclization, a series of enzymatic modifications, including hydroxylations, oxidations, and rearrangements, transform the basic sesquiterpene skeleton into the complex structure of this compound. While the precise sequence of these post-cyclization steps and the specific enzymes involved in the late stages of this compound biosynthesis are not fully elucidated in the provided search results, the general principles of terpenoid biosynthesis involve cytochrome P450 enzymes and other modifying enzymes that introduce functional groups and alter the carbon skeleton nih.gov. Intermediates in enzymatic reactions are transient molecular entities between substrate and product nih.govlibretexts.org.
Biogenetic Relationship to Related Emmotin-Type Compounds (e.g., Emmotin C, F, G, H)
This compound belongs to a family of structurally related natural products known as emmotins. These compounds likely share common biosynthetic origins, diverging at later stages of the pathway due to the action of different modifying enzymes or variations in the cyclization of the FPP precursor. The structural similarities among emmotin-type compounds suggest that they are derived from the same sesquiterpenoid scaffold, with variations in oxidation state, hydroxylation patterns, and potentially minor skeletal rearrangements accounting for the differences between them. For example, Emmotin A is also classified as a prenol lipid and a C15 isoprenoid (sesquiterpene), indicating a shared biosynthetic origin from the mevalonate pathway nih.gov. The specific enzymes acting on a common intermediate, such as a particular sesquiterpene hydrocarbon or alcohol, would lead to the diverse array of emmotin structures observed.
In Vivo Labeling Studies for Pathway Elucidation
In vivo labeling studies are a powerful tool for elucidating biosynthetic pathways. These studies involve introducing isotopically labeled precursors (e.g., with 13C or 2H) into the biological system (e.g., a plant) and tracking their incorporation into the target compound mdpi.comnih.gov. By analyzing the labeling pattern in the isolated this compound, researchers can infer which precursors are incorporated and which metabolic intermediates are involved in its formation. For example, feeding studies with [13C]-labeled acetate or mevalonate would be expected to show incorporation of the label into the carbon skeleton of this compound if the mevalonate pathway is the primary biosynthetic route. Similarly, labeling patterns from specifically labeled precursors can help identify key enzymatic steps and the order in which different parts of the molecule are assembled or modified. While specific details of in vivo labeling studies for this compound were not extensively detailed in the provided search results, this technique is a standard approach in natural product biosynthesis research to confirm proposed pathways and identify intermediates.
Biological Activities and Mechanistic Investigations of Emmotin D
Anti-Inflammatory Effects
Emmotin D and related emmotin-type sesquiterpenoids have shown promise in modulating inflammatory responses. Studies on Dendrobium nobile, a source of emmotin-type compounds, have reported anti-inflammatory activity mdpi.com. While direct studies specifically on this compound's anti-inflammatory effects are less prevalent in the search results compared to related compounds or plant extracts containing it, the class of compounds to which it belongs is recognized for this activity nih.govresearchgate.net.
Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB, PPAR-γ)
Inflammation involves complex signaling pathways, including NF-κB and PPAR-γ. The NF-κB pathway is a key regulator of pro-inflammatory gene expression researchgate.nettjnpr.orgjppres.com. Activation of NF-κB leads to the production of various inflammatory mediators. Conversely, PPAR-γ is a nuclear receptor that can exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors like NF-κB researchgate.net.
Some studies on plant extracts containing emmotin-type compounds have investigated their effects on these pathways. For instance, research on Commelina communis extract, which contains various secondary metabolites, demonstrated anti-inflammatory effects in murine macrophages by modulating the NF-κB pathway researcher.life. While this compound was not explicitly mentioned in this context, other studies on different compounds have shown interactions with NF-κB and PPAR-γ, suggesting these pathways as potential targets for anti-inflammatory agents researchgate.netresearchgate.netresearchgate.net.
In Vitro Cellular Inflammation Models
In vitro studies using cellular models are commonly used to investigate the anti-inflammatory potential of compounds. Macrophage cell lines, such as RAW 264.7, are frequently stimulated with lipopolysaccharide (LPS) to mimic inflammation mdpi.comresearcher.liferesearchgate.net. The production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β) is then measured to assess the anti-inflammatory effects of test compounds.
Research on Spirulina platensis ethanol (B145695) extract, which was found to contain Emmotin A (a related compound), showed inhibition of NO production and reduced levels of TNF-α and IL-6 in LPS-induced BV2 microglia researcher.liferesearchgate.net. This suggests that emmotin-type compounds may exert anti-inflammatory effects in cellular models by suppressing the release of these key inflammatory mediators. Studies on other natural compounds and plant extracts have also utilized such in vitro models to demonstrate anti-inflammatory activity by inhibiting NO and cytokine production researcher.liferesearchgate.net.
In Vivo Animal Models of Inflammation
Animal models are crucial for evaluating the anti-inflammatory effects of compounds in a more complex biological system. Various models are used, such as carrageenan-induced paw edema, which is a common model for acute inflammation nih.gov. In this model, carrageenan injection into the paw of rodents induces edema (swelling) due to the release of inflammatory mediators. The reduction in paw edema after treatment with a test compound indicates anti-inflammatory activity.
While specific in vivo studies focusing solely on this compound were not prominently found in the search results, studies on plant extracts containing related compounds have demonstrated anti-inflammatory effects in animal models. For example, a study on Typha domingensis extract, which contains various bioactive compounds including Emmotin A frontiersin.org, showed significant anti-inflammatory activity in the carrageenan-induced hind paw edema model in rats nih.gov. The extract increased the anti-inflammatory effect in a dose-dependent manner nih.gov. This provides evidence that natural products containing emmotin-type compounds can be effective in reducing inflammation in living organisms.
Immunomodulatory Properties
Beyond directly suppressing inflammation, compounds can also modulate the immune system. Immunomodulatory properties involve influencing the activity of immune cells, such as lymphocytes, and regulating the production of cytokines, which are signaling molecules that control immune responses researchgate.netuzh.ch.
Emmotin-type sesquiterpenoids, particularly those isolated from Dendrobium species, have been reported to possess immunomodulatory potential researchgate.netmdpi.com.
Impact on Lymphocyte Proliferation and Activation
Lymphocytes (T and B cells) are critical components of the adaptive immune system, and their proliferation and activation are essential for mounting an effective immune response. Compounds with immunomodulatory activity can either stimulate or suppress these processes.
Some sesquiterpene glycosides isolated from Dendrobium nobile, including those with emmotin-type aglycones, have been evaluated for their immunomodulatory activity in vitro researchgate.net. Certain compounds from Dendrobium have shown promotional effects on the proliferation of T and B lymphocytes researchgate.netmdpi.com. This suggests that emmotin-type compounds or closely related structures might influence lymphocyte activity, potentially enhancing immune responses. However, other compounds from the same genus have shown inhibitory effects on immune functions researchgate.netmdpi.com.
Regulation of Cytokine Production
Cytokines play a central role in regulating immune and inflammatory responses. They can be pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory (e.g., IL-10). Modulating cytokine production is a key mechanism by which compounds exert immunomodulatory and anti-inflammatory effects uzh.ch.
As mentioned in the context of in vitro inflammation models, Spirulina platensis extract containing Emmotin A significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated microglia researcher.liferesearchgate.net. This indicates that Emmotin A, and potentially this compound, can suppress the release of these pro-inflammatory signaling molecules. Regulation of cytokine production is a well-established mechanism for immunomodulatory compounds researchgate.net.
Data Tables
Based on the research findings, a representative data point regarding the effect of a source containing a related compound (Emmotin A) on cytokine production in an in vitro model can be presented.
| Compound/Extract Source | Model System | Stimulus | Inflammatory Mediator | Effect on Production | Reference |
| Spirulina platensis EtOH Extract (contains Emmotin A) | LPS-induced BV2 microglia | LPS | TNF-α | Reduced | researcher.liferesearchgate.net |
| Spirulina platensis EtOH Extract (contains Emmotin A) | LPS-induced BV2 microglia | LPS | IL-6 | Reduced | researcher.liferesearchgate.net |
| Spirulina platensis EtOH Extract (contains Emmotin A) | LPS-induced BV2 microglia | LPS | NO | Inhibited | researcher.liferesearchgate.net |
Antioxidant Activity
Research specifically investigating the antioxidant activity of this compound is limited in the available literature. While other compounds, such as Emodin (B1671224) and Emmotin H, have demonstrated antioxidant properties in various studies, these findings cannot be directly attributed to this compound due to structural differences researchgate.net.
Free Radical Scavenging Potential
Specific data on the free radical scavenging potential of this compound, such as IC50 values from assays like DPPH or ABTS, were not found in the reviewed search results. Studies on free radical scavenging have been conducted for other natural compounds, illustrating methodologies used in this area of research biointerfaceresearch.comiocspublisher.org.
Modulation of Oxidative Stress Markers in Experimental Models
Information regarding the ability of this compound to modulate oxidative stress markers in experimental models is not available in the reviewed literature. Research on oxidative stress markers and their modulation by various substances in experimental settings highlights the types of investigations conducted in this field nih.govnih.govmdpi.commsptm.orgmdpi.com.
Anti-Proliferative and Anti-Tumor Activities in Experimental Models
Direct experimental data detailing the anti-proliferative and anti-tumor activities of this compound in experimental models is scarce in the reviewed literature. While studies on other natural compounds, including Emodin derivatives and Vitamin D analogs, have shown promising anti-tumor effects and inhibition of cancer cell proliferation, these results are not directly transferable to this compound qmclab.comresearchgate.netnih.govmdpi.comlookchem.comnih.gov.
Cell Line Growth Inhibition and Cytostatic Effects
Specific data on the inhibition of cancer cell line growth or cytostatic effects induced by this compound were not found in the reviewed search results. Studies evaluating the growth inhibition of various cancer cell lines by different compounds are commonly performed using assays like the MTT assay, providing metrics such as IC50 values msptm.orgresearchgate.netnih.govnih.gov.
Apoptosis Induction Pathways (e.g., p53 regulation)
Detailed investigations into the mechanisms by which this compound might induce apoptosis, including its potential interaction with pathways such as p53 regulation, are not extensively documented in the reviewed literature. General mechanisms of apoptosis induction, including both mitochondrial and death receptor pathways, and the role of p53 as a tumor suppressor involved in regulating apoptosis, have been widely studied for other compounds and in various biological contexts mdpi.commdpi.comnih.govopenrepository.comresearchgate.netnih.govnih.govmdpi.comnih.govbdbiosciences.com. A search result from the initial query mentioned Emmotin A and D in the context of p53 regulation knapsackfamily.com, suggesting a potential link, but specific mechanistic details for this compound were not provided.
Antiviral Properties
Inhibition of Viral Replication in Cellular Assays (e.g., Hepatitis B, Influenza A, SARS-CoV-2)
Information specifically detailing the inhibitory effects of this compound on the replication of Hepatitis B virus, Influenza A virus, or SARS-CoV-2 in cellular assays was not identified in the reviewed literature. While studies exist on the antiviral activities of various natural compounds and plant extracts against these and other viruses, these studies did not include data on this compound. academicjournals.org, dokumen.pub, researchgate.net, researchgate.net
Interaction with Viral or Host Proteins Involved in Infection (e.g., ACE2)
Research specifically investigating the interaction of this compound with viral or host proteins relevant to infection mechanisms, such as ACE2, was not found in the analyzed search results. Interactions with ACE2 have been explored for other compounds in the context of SARS-CoV-2 infection. dntb.gov.ua, mdpi.com, researchgate.net
Other Reported Biological Correlates
Research exploring a direct association between this compound and lipid composition in biological samples was not evident in the reviewed literature. Several studies discussed the association of Emmotin A with lipid profiles, particularly in the context of lipidomics studies related to conditions like grey hair and type 2 diabetes. mdpi.com, researchgate.net, researcher.life, researchgate.net Emmotin A has been identified as a prenol lipid. metabolomicsworkbench.org However, this information pertains to Emmotin A and not this compound.
Based on the available search results, there is no specific information directly linking the chemical compound "this compound" to potential for biomarker discovery in metabolomic studies. The search results provide general context on metabolomics and biomarker research in various diseases, as well as information on related compounds such as (-)-Ememodin and Emmotin A.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section focusing solely on the potential for biomarker discovery of "this compound" in metabolomic studies, as requested by the outline point 5.7.2, while adhering to the strict instruction to include only detailed research findings and data tables specific to this topic.
While information on the biological activities and potential of other compounds in metabolomic studies is available researchgate.netfrontiersin.orgnih.govmdpi.comannlabmed.orgnih.govnih.gov, and PubChem entries for related compounds like (-)-Ememodin (CID 429811) and Emmotin A (CID 42608142) exist, data specifically on "this compound" in this context was not retrieved.
Due to the absence of specific research findings on this compound as a biomarker in metabolomic studies in the search results, the requested article section cannot be generated according to the provided instructions and constraints.
Structure Activity Relationship Sar Studies of Emmotin D and Its Analogues
Elucidation of Active and Inactive Conformations
The biological activity of a molecule is often dependent on its ability to adopt specific three-dimensional shapes, known as conformations, that are recognized by its biological target. nih.gov Elucidating the active and inactive conformations of Emmotin D and its analogues is crucial for understanding their binding mechanisms. For proteins, conformational changes, such as the "DFG-flip" in protein kinases, can switch the protein between active and inactive states, influencing inhibitor binding. nih.gov While direct information on this compound's conformations is not available, studies on other ligands and proteins demonstrate that techniques like X-ray crystallography and computational methods, including molecular dynamics simulations, are used to determine and analyze these conformations. nih.govresearchgate.netnih.govnih.gov Understanding the preferred conformations of this compound and how they interact with a target binding site is vital for rational drug design.
Influence of Substituents on Potency and Selectivity
The influence of substituents on the potency and selectivity of a compound is a cornerstone of SAR studies. By introducing different chemical groups at various positions on the core structure of this compound or its analogues, researchers can modulate their interactions with biological targets. Studies on other compound series have shown that even subtle changes in substituents can lead to significant differences in activity. For example, the introduction of electron-withdrawing or electron-donating groups, changes in steric bulk, or modifications to hydrogen bonding capabilities can alter binding affinity and selectivity for a particular protein or enzyme. nih.govrsc.orgnih.gov Analyzing these effects provides valuable insights into the structural requirements for optimal activity and can guide the design of more potent and selective analogues.
Computational Approaches in SAR
Computational approaches play an increasingly vital role in modern SAR studies, complementing experimental efforts by providing insights into molecular properties, interactions, and predicted activities. researchgate.netnih.govdrughunter.com These methods can help prioritize compounds for synthesis and testing, explore vast chemical spaces, and elucidate complex biological interactions at a molecular level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural and physicochemical properties of molecules with their biological activities. wikipedia.orgnih.govnih.gov By developing QSAR models for this compound and its analogues, researchers can predict the activity of new, untested compounds based on their molecular descriptors. nih.govfrontiersin.org These descriptors can represent various aspects of molecular structure, including electronic, steric, and topological features. nih.gov QSAR models can be linear or non-linear and are built using statistical methods. nih.gov They are valuable tools for identifying key molecular features that contribute to activity and for designing compounds with improved properties. frontiersin.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand, such as this compound or its analogues, within the binding site of a target protein or enzyme. scirp.orgnih.gov These simulations estimate the binding affinity between the ligand and the target based on scoring functions that evaluate the complementarity of their shapes and chemical properties. Molecular docking can provide insights into the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex. scirp.org Studies on emodin (B1671224) derivatives have utilized molecular docking to explore their binding modes with various enzymes, suggesting potential inhibitory activities. scirp.orgaging-us.com While specific docking studies for this compound were not found, this technique is widely applicable in SAR studies to understand how structural variations influence binding to a target.
Molecular Dynamics Simulations to Understand Binding Stability
Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the dynamic behavior of the ligand-target complex over time. researchgate.netnih.govksu.edu.sa These simulations provide information about the stability of the binding pose, conformational changes in both the ligand and the target, and the strength of interactions in a more realistic, dynamic environment. researchgate.netnih.govmdpi.commdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. researchgate.netmdpi.commdpi.com MD simulations can help validate docking results and provide a deeper understanding of the factors that contribute to the longevity and effectiveness of the ligand-target interaction. researchgate.netnih.gov Studies on other natural compounds and their interactions with proteins have successfully employed MD simulations to evaluate binding stability and conformational changes. ksu.edu.samdpi.commdpi.com Applying MD simulations to this compound and its target could reveal crucial details about the dynamic nature of their interaction and the stability of the bound complex.
Compound Names and PubChem CIDs
Advanced Analytical and Research Methodologies in Emmotin D Studies
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable tools for determining the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. For Emmotin D, these techniques provide critical data points that, when combined, reveal its complex architecture. Structure elucidation of natural compounds is heavily reliant on the analysis and interpretation of multiple spectroscopic outputs. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in the structural elucidation of natural products. maas.edu.mmijpsonline.com 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. maas.edu.mmijpsonline.com The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are used to identify different proton environments and their relative numbers. maas.edu.mm ¹³C NMR provides information about the carbon skeleton. maas.edu.mmijpsonline.com
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS, GC-MS)
Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. wikipedia.org This is critical for confirming the molecular formula and gaining insights into substructures. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. scirp.org
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. scirp.orgnih.govnih.gov LC-MS/MS (tandem mass spectrometry) is particularly valuable as it involves the fragmentation of selected ions and analysis of the resulting fragments, providing more detailed structural information and enabling the identification of compounds in complex mixtures. nih.gov LC-MS plays a crucial role in identifying and elucidating the structures of degradation products. scirp.org While GC-MS is suitable for volatile or semi-volatile compounds, LC-MS is widely used for a broader range of natural products, including less volatile ones like many terpenoids or polyketides which this compound might be related to. libretexts.orgkhanacademy.org UHPLC-MS analysis has been used for the tentative identification of secondary metabolites, including Emmotin A. monash.eduresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. mrclab.com Different functional groups (e.g., hydroxyl, carbonyl, aromatic rings) absorb IR radiation at characteristic frequencies, providing clues about the structural moieties within this compound. mrclab.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mrclab.comlibretexts.orgwikipedia.org This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, as these structures absorb UV-Vis light at specific wavelengths. libretexts.orgmsu.edu While less informative for detailed structural elucidation compared to NMR and MS, UV-Vis spectroscopy can support the presence of certain chromophores and is often used for quantitative analysis based on the Beer-Lambert law. wikipedia.orguzh.ch
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Chromatographic techniques are essential for separating this compound from the complex mixtures in which it is typically found (e.g., plant extracts) and for assessing its purity. libretexts.orgkhanacademy.orgjackwestin.com These methods exploit the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation. libretexts.orgjackwestin.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that uses smaller particle size stationary phases and higher mobile phase pressures, enabling faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. lcms.cz UHPLC is widely used for the analysis of natural products, allowing for the rapid separation and quantification of components in complex extracts. monash.eduresearchgate.netmdpi.comfrontiersin.org This technique is valuable for monitoring the presence and concentration of this compound during isolation procedures and for quality control. UHPLC coupled with PDA detection has been developed for the determination of anthraquinones, demonstrating its capability for analyzing similar natural product classes. mdpi.com
Preparative Chromatography for Compound Isolation
Preparative chromatography techniques are employed to isolate sufficient quantities of pure this compound from crude extracts for subsequent structural characterization, biological testing, or further analysis. mdpi.comchromatographyonline.comwaters.comgilson.com Unlike analytical chromatography, the goal of preparative chromatography is to collect the separated compounds on a larger scale. chromatographyonline.comgilson.com
Various preparative chromatographic methods can be used, including preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC). mdpi.commdpi.com The choice of method depends on the scale of isolation required and the properties of this compound and the matrix. Preparative chromatography is essential in isolating highly pure target compounds from complex samples for purposes including structure identification and quantitative analysis. chromatographyonline.com These techniques involve optimizing stationary phases, mobile phases, and elution gradients to achieve efficient separation and high recovery of the target compound. chromatographyonline.comwaters.com For instance, HSCCC has been successfully used for the preparative isolation of anthraquinones from plant extracts, highlighting its utility for isolating natural products. mdpi.com
Biological Assay Development and Screening Platforms
Biological assays are fundamental to determining the activity and potency of this compound. These platforms allow researchers to assess the compound's effects on specific biological processes and targets in a controlled environment.
Cell-Based Assays for Target Engagement and Pathway Analysis
Cell-based assays are crucial for evaluating the biological activity of this compound within a living system context. These assays utilize cultured cells to study how this compound interacts with its intended molecular targets and influences downstream signaling pathways conceptlifesciences.comcatapult.org.ukyoutube.comdiscoverx.com. By using various cell lines relevant to specific diseases or biological processes, researchers can assess effects such as cell viability, proliferation, apoptosis, and the modulation of protein expression or phosphorylation. Target engagement assays, a type of cell-based assay, specifically measure the binding of a compound to its target protein within the cellular environment, providing valuable data on cellular penetration and target interaction youtube.comdiscoverx.com. These assays are essential for validating hits identified in biochemical screens and understanding a compound's mechanism of action in a more complex setting youtube.comdiscoverx.com.
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are employed to investigate the direct interaction of this compound with isolated biological molecules, such as enzymes and receptors bioduro.comdomainex.co.uk. These assays are typically performed early in the drug discovery process to identify promising candidates and provide precise, reproducible data on molecular interactions bioduro.com. For enzymes, inhibition assays can determine if this compound modulates enzyme activity and characterize the nature of inhibition (e.g., competitive, noncompetitive) bioduro.comnih.govmdpi.com. Receptor binding assays, on the other hand, measure the affinity of this compound for specific receptors, indicating how strongly it binds and potentially activates or blocks receptor signaling bioduro.comdomainex.co.uk. These assays often utilize techniques such as fluorescence intensity, fluorescence polarization, or luminescence to quantify the interactions domainex.co.ukpromega.com.
In Silico and Bioinformatics Methodologies
Computational approaches, collectively known as in silico and bioinformatics methodologies, play a significant role in modern this compound research. These methods leverage computational power to analyze data, predict properties, and model interactions, complementing experimental studies.
Network Pharmacology for Multitarget Analysis
Network pharmacology is an approach that investigates the complex interactions between compounds, targets, pathways, and diseases by constructing and analyzing biological networks mdpi.comfrontiersin.orgnih.govnih.gov. For a natural product like this compound, which may exert effects through multiple targets, network pharmacology can help to elucidate its polypharmacological profile and understand how it influences interconnected biological pathways mdpi.comnih.gov. This method integrates data from various sources, including databases of compound-target interactions and protein-protein interaction networks, to provide a holistic view of this compound's potential mechanisms of action mdpi.comfrontiersin.orgnih.gov.
Chemoinformatics and Virtual Screening
Chemoinformatics involves the use of computational tools to handle and analyze chemical information nih.govamazon.comscribd.comeurachem.org. In the context of this compound, chemoinformatics techniques can be applied to analyze its chemical structure, predict its physicochemical properties, and assess its "drug-likeness" based on established rules and parameters nih.goveurachem.orgfrontiersin.org. Virtual screening utilizes computational methods to search large databases of chemical compounds to identify potential candidates with desired properties or predicted activity against specific targets nih.govamazon.comscribd.comeurachem.orgfrontiersin.org. While specific virtual screening studies on this compound were not detailed in the search results, these techniques could be applied to identify structurally similar compounds or predict potential biological targets based on this compound's structure. nih.govamazon.comscribd.comeurachem.orgfrontiersin.org Molecular docking, a common virtual screening technique, can predict the binding mode and affinity of this compound to a target protein based on their 3D structures mdpi.comnih.govrsc.orgmdpi.comjppres.com.
In Vivo Preclinical Model Development and Application
Subject: Research Landscape of the Chemical Compound this compound
This article focuses on the available research pertaining to the chemical compound this compound, specifically within the scope of advanced analytical and research methodologies involving animal models, histopathological, and biochemical analyses.
Therefore, detailed content for the following sections based solely on specific research findings for this compound cannot be provided from the current search results.
Murine and Other Animal Models for Efficacy Studies
Information specifically detailing the use of murine or other animal models to evaluate the efficacy of this compound was not found in the conducted searches. While animal models, particularly murine models, are widely utilized in preclinical drug discovery and efficacy studies enamine.net, specific research findings for this compound in this context were not retrieved.
Future Research Directions and Translational Perspectives for Emmotin D
Exploration of Unexplored Biological Activities and Targets
Current research has identified some biological activities associated with compounds from natural sources, including those structurally related to emmotin, such as emmotin A, which has shown potential in anti-neuroinflammatory activity by downregulating iNOS, TNF-α, and IL-6 in LPS-induced BV2 microglia. mdpi.comsemanticscholar.org Emmotin A has also been investigated for potential dermal antiaging activity through molecular docking studies against target proteins like MMP-13, MMP-9, and hyaluronidase. jppres.com Sesquiterpenoids with emmotin skeletons have also been reported to possess immunomodulatory potential. researchgate.net
Future research on Emmotin D should aim to systematically explore a wider range of biological activities beyond those currently associated with related compounds. This includes investigating its effects on various cellular pathways, enzyme inhibition, receptor binding, and interactions with other biomolecules. Identifying specific protein or molecular targets of this compound is crucial for understanding its mechanism of action at a fundamental level. Techniques such as activity-based protein profiling, target deconvolution strategies, and high-throughput screening against diverse biological targets could be employed. For instance, given the reported anti-inflammatory and immunomodulatory activities of related compounds, further investigation into this compound's impact on specific inflammatory mediators, immune cell subsets, and signaling pathways is warranted. Similarly, exploring its potential in other therapeutic areas, such as metabolic disorders, infectious diseases, or neurological conditions, based on its structural features and preliminary data from related compounds, represents a key future direction.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of natural products and their analogues is a critical aspect of drug discovery, allowing for the generation of compounds with potentially improved potency, selectivity, and pharmacokinetic properties. While synthetic routes for some related compounds like Emmotin-G methyl ether have been explored researchgate.net, the development of advanced synthetic strategies for this compound and its complex analogues is a significant future research area. This involves devising efficient, scalable, and stereoselective synthetic methodologies.
Future efforts should focus on developing total synthesis approaches that allow for the flexible introduction of structural modifications at various positions of the this compound core. This could involve exploring novel catalytic reactions, cascade sequences, and late-stage functionalization strategies. The development of divergent synthetic routes from common intermediates would enable the rapid generation of diverse analogue libraries. Furthermore, the application of flow chemistry and automated synthesis platforms could facilitate the efficient synthesis of larger quantities of this compound and its analogues for comprehensive biological evaluation. Research into the synthesis of complex analogues could involve incorporating different functional groups, altering the stereochemistry, or creating hybrid molecules to probe structure-activity relationships (SAR) in detail.
Bio-Inspired Design and Rational Drug Design Approaches
Bio-inspired design, which draws inspiration from natural biological systems and processes nih.gov, and rational drug design, which utilizes knowledge of target structures and mechanisms to design ligands nih.govcore.ac.uk, offer powerful avenues for the future development of this compound-based therapeutics.
Future research should integrate these approaches to design novel this compound analogues with enhanced properties. This could involve using computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the binding affinity and activity of designed analogues before their synthesis. Bio-inspired design could involve studying the natural biological context in which this compound or related compounds are found to inform the design of molecules with optimized interactions with biological systems. For example, understanding how the producing organism synthesizes or utilizes this compound could provide insights for designing analogues with improved bioavailability or targeting capabilities. nih.gov Rational drug design will be crucial for designing analogues with increased selectivity for specific targets identified in future research, potentially reducing off-target effects. This involves leveraging structural information of the target (if available) to design molecules that fit precisely into the binding site and exhibit favorable interactions. nih.govcore.ac.uk
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems Biology Understanding
A comprehensive understanding of this compound's effects requires moving beyond studying individual biological interactions to a systems-level perspective. Integrating multi-omics data, including genomics, proteomics, and metabolomics, will be essential for elucidating the complex biological networks influenced by this compound. frontlinegenomics.commdpi.comnih.govisaaa.org
Future research should utilize multi-omics approaches to investigate the global cellular responses to this compound treatment. Genomics could reveal how this compound affects gene expression patterns. isaaa.org Proteomics could identify changes in protein abundance, post-translational modifications, and protein-protein interactions. frontlinegenomics.comisaaa.org Metabolomics could provide insights into alterations in metabolic pathways and the production of endogenous metabolites. frontlinegenomics.comisaaa.org Integrating these diverse datasets through bioinformatics and computational modeling will help to construct a holistic picture of this compound's impact on cellular physiology. mdpi.comnih.gov This integrated approach can identify key pathways, biomarkers, and potential off-target effects that would not be apparent from single-omics studies. For instance, correlating changes in gene expression with alterations in protein levels and metabolite concentrations can provide a deeper understanding of the functional consequences of this compound treatment.
Investigation into Delivery Systems for Enhanced Bioavailability (Conceptual)
Improving the bioavailability of this compound is a critical step towards its successful translation into therapeutic applications. Many natural compounds suffer from poor solubility, stability, and permeability, limiting their effectiveness in vivo. walshmedicalmedia.comresearchgate.net Therefore, future research will conceptually explore the development of advanced delivery systems for this compound.
This could involve investigating various strategies such as nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles), self-emulsifying drug delivery systems (SEDDS), or cyclodextrin (B1172386) complexes. walshmedicalmedia.commacromol.in These systems can potentially enhance the solubility and stability of this compound, protect it from degradation, and improve its absorption and distribution in the body. For example, nanoparticle-based delivery systems can offer targeted delivery to specific tissues or cells, potentially increasing efficacy and reducing systemic toxicity. nih.gov SEDDS are another approach that can improve the oral bioavailability of poorly water-soluble drugs. walshmedicalmedia.comnih.gov The conceptual investigation into these delivery systems will involve evaluating their potential based on the physicochemical properties of this compound and the desired route of administration. This stage would involve theoretical modeling, in silico simulations, and preliminary in vitro studies to assess the feasibility and potential benefits of different delivery approaches before moving to experimental formulation and testing.
Q & A
Basic Research Questions
Q. What established spectroscopic and chromatographic methods are recommended for characterizing Emmotin D’s purity and structure?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Chromatographic purity should be validated via HPLC with a C18 reverse-phase column and UV detection at 254 nm. Cross-reference results with published spectral libraries and ensure calibration with certified reference materials .
Q. How can researchers design initial solubility studies for this compound to inform solvent selection for biological assays?
- Methodological Answer : Perform a systematic solubility screen using solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled temperatures (25°C, 37°C). Quantify solubility via UV-Vis spectrophotometry at this compound’s λmax and validate with gravimetric analysis. Document deviations from ideal solubility models (e.g., Hansen solubility parameters) to refine solvent systems .
Q. What are the best practices for synthesizing this compound in a laboratory setting?
- Methodological Answer : Follow a stepwise protocol: (1) Optimize reaction conditions (catalyst, temperature, solvent) using design of experiments (DoE) to maximize yield. (2) Purify intermediates via column chromatography (silica gel, gradient elution). (3) Validate final product identity via melting point, NMR, and HRMS. Include replication trials to assess batch-to-batch variability .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell passage number, assay duration, this compound batch purity). Replicate key studies under standardized conditions, including controls for cytotoxicity (e.g., MTT assay) and statistical validation (ANOVA with post-hoc tests). Use cheminformatics tools to model structure-activity relationships (SAR) and identify potential off-target interactions .
Q. What experimental design strategies can minimize bias in dose-response studies of this compound’s therapeutic effects?
- Methodological Answer : Implement double-blinded randomization for treatment groups and use a staggered dosing regimen to avoid batch effects. Include vehicle controls and positive/negative reference compounds. Analyze data with non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values, and report confidence intervals. Validate findings with orthogonal assays (e.g., qPCR for gene expression alongside protein-level assays) .
Q. How can computational modeling enhance mechanistic studies of this compound’s interaction with its molecular targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and key residues in target proteins. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Cross-correlate results with mutagenesis studies and surface plasmon resonance (SPR) data for kinetic validation. Publish raw trajectory files and force field parameters for reproducibility .
Q. What statistical approaches are suitable for analyzing time-dependent degradation kinetics of this compound under varying pH conditions?
- Methodological Answer : Apply first-order or Weibull decay models to degradation data. Use Bayesian information criterion (BIC) for model selection and bootstrapping to estimate parameter uncertainty. Report degradation half-lives (t1/2) with 95% confidence intervals. Include Arrhenius plots for temperature-dependent studies .
Data Presentation and Replication Guidelines
- Data Tables : Present processed data in concise tables (e.g., IC50 values ± SEM, n≥3). Include raw data in appendices with metadata (instrument settings, software versions) .
- Replication Protocols : Document detailed synthetic procedures, including solvent purification methods and instrument calibration logs. Share spectra and chromatograms in supplementary materials with accession codes .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting. Include ethics committee approval codes and informed consent forms for human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
